Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the bromine and methoxy groups on the phenyl ring, and the orientation of the ester group. The presence of these groups could also influence the compound’s reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, including reactions at the bromine atom, the methoxy group, or the ester group. The exact reactions would depend on the reaction conditions and the other compounds present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The ester group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 2-(4-methoxyphenyl)-2-oxoacetate from the ascidian Polycarpa aurata was achieved with a 71.1% yield, characterized by 1H NMR, IR, MS, and elementary analysis. This process offers an improved yield over other methods for preparing α-keto esters (Zhou Hua-feng, 2007).
Photophysical Properties
The photophysical properties of certain compounds were studied, highlighting the importance of understanding the molecular stability and charge transfer phenomena. Such insights can be crucial for applications in material science and medicinal chemistry (M. Khalid et al., 2020).
Biological Activities
Antioxidant and anticancer activities were observed in synthesized methylated and acetylated derivatives of natural bromophenols. These compounds showed potential in ameliorating oxidative damage and inducing apoptosis in certain cancer cell lines, indicating their value in drug development (Hui Dong et al., 2022).
Catalytic Methylation
The catalytic methylation of 2-naphthol using dimethyl carbonate was explored, showcasing the potential of using greener agents in chemical synthesis. The study highlighted the effectiveness of calcined-hydrotalcite supported on hexagonal mesoporous silica catalysts, presenting a sustainable approach to producing 2-methoxynaphthalene, a key intermediate in naproxen production (G. Yadav & Jeetendra Y. Salunke, 2013).
Antimicrobial and Antioxidant Studies
Bromophenol derivatives from the red alga Rhodomela confervoides were studied, revealing compounds with no significant activity against human cancer cell lines or microorganisms. This highlights the diversity of chemical compounds in marine organisms and their potential applications in various fields of research (Jielu Zhao et al., 2004).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate are currently unknown . This compound is structurally similar to other phenolic compounds, which are known to interact with a variety of biological targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown Phenolic compounds are known to interact with a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling
Result of Action
The molecular and cellular effects of this compound are currently unknown Phenolic compounds are known to have a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, and anticancer activities
Action Environment
The action of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can affect the compound’s ionization state and, therefore, its ability to interact with its targets.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other phenolic compounds, it can be hypothesized that it may participate in various biochemical reactions and interact with enzymes, proteins, and other biomolecules .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate on cellular function in in vitro or in vivo studies have not been reported
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKYPZUILXTYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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